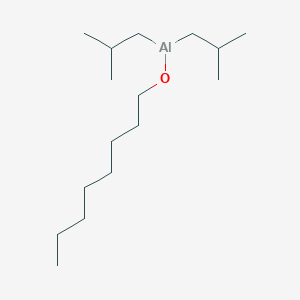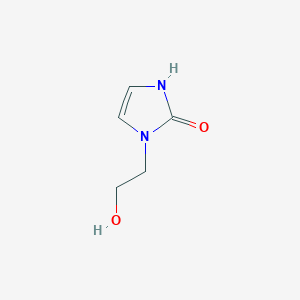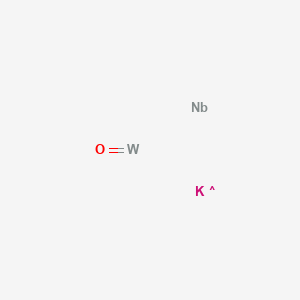
CID 71442248
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71442248” is a chemical entity listed in the PubChem database. It is known for its unique structure and properties, which make it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CID 71442248 involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The reaction conditions typically involve mechanical grinding to facilitate the C-H alkylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
CID 71442248 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated hydrocarbons in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
CID 71442248 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of CID 71442248 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- CID 91851924
- CID 91849108
- CID 151528
Uniqueness
CID 71442248 stands out due to its unique structural features and reactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and specificity in various applications .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industry.
Eigenschaften
CAS-Nummer |
51683-37-5 |
|---|---|
Molekularformel |
KNbOW |
Molekulargewicht |
331.84 g/mol |
InChI |
InChI=1S/K.Nb.O.W |
InChI-Schlüssel |
QXWCZUJWFRXMDN-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[K].[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Methyl-2-furyl)methyl]piperidine](/img/structure/B14652843.png)

![N-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethyl}-N-ethylaniline](/img/structure/B14652862.png)
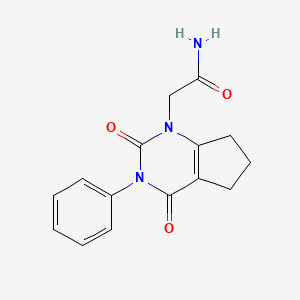
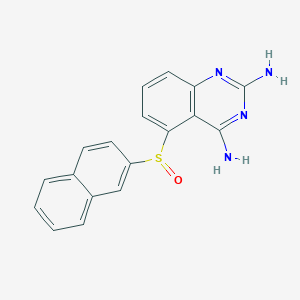
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
![(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14652885.png)
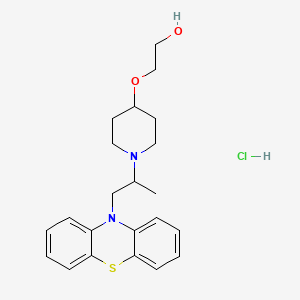
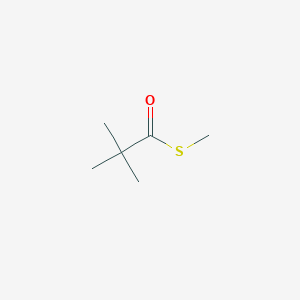
![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)
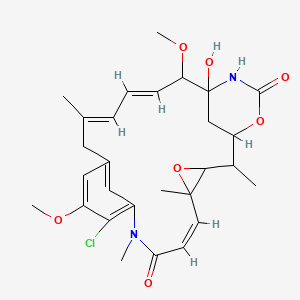
![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
